molecular formula C8H10N4O B1381135 5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1566152-06-4

5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B1381135
M. Wt: 178.19 g/mol
InChI Key: JSZDVLCEFIUJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, or 5-AEPP, is a chemical compound that has been studied for its potential applications in scientific research. It is a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative, which is a type of heterocyclic organic compound. It has been studied for its potential use in synthesizing other compounds and for its potential pharmacological applications.

Scientific Research Applications

Cancer Research

A prominent area of research for 5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is in cancer treatment, particularly lung cancer. Studies have shown that these compounds can inhibit the growth of A549 lung cancer cells. For instance, a novel series of these derivatives has been synthesized and demonstrated inhibitory effects on A549 cell growth in a dosage- and time-dependent manner (Zhang et al., 2008). Another study synthesized similar compounds and observed their inhibition against both A549 and H322 lung cancer cells (Zheng et al., 2011).

Fluorescent Compound Research

These derivatives have also been studied for their optical properties. A series of fluorescent compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were synthesized and characterized for their UV-vis absorption and fluorescence spectroscopy. The impact of pH on the UV-vis absorption of these compounds in methanol-H2O solutions was a key focus of this research (Zheng et al., 2011).

Antifungal Research

Another application of these derivatives is in the field of antifungal agents. A novel approach led to the synthesis of new derivatives showing high antifungal activity against pathogens such as Botrytis cinerea Pers and Sclerotinia sclerotiorum (Wang et al., 2008).

Synthesis Methods

Research has also focused on the synthesis methods of these compounds. For example, a study detailed a microwave-assisted synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives under solvent-free conditions, which was found to be an efficient method (Shen et al., 2013).

Antimicrobial Activity

Finally, these compounds have been investigated for their antimicrobial properties. A study synthesized derivatives and evaluated their antibacterial and antifungal activities, identifying promising compounds with significant activity against specific test cultures (Hrynyshyn et al., 2019).

properties

IUPAC Name

5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c9-2-4-11-5-6-12-7(8(11)13)1-3-10-12/h1,3,5-6H,2,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZDVLCEFIUJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=O)N1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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